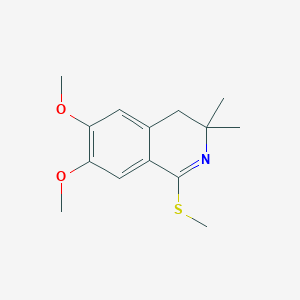
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the benzotriazole core: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the methyl group: This can be done via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Bromination and nitration: The aromatic ring can be brominated using bromine in the presence of a catalyst, followed by nitration using a mixture of nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the benzotriazole derivative with 4-bromo-3-nitrobenzoic acid using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a stabilizer in polymers and as a UV absorber in coatings and plastics.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, its UV-absorbing properties are due to the ability of the benzotriazole moiety to absorb UV radiation and dissipate the energy as heat, protecting the underlying material from UV damage.
Comparación Con Compuestos Similares
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-methylphenol: Similar structure but lacks the ester and nitro groups.
2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C20H13BrN4O4 |
|---|---|
Peso molecular |
453.2g/mol |
Nombre IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C20H13BrN4O4/c1-12-6-9-19(18(10-12)24-22-15-4-2-3-5-16(15)23-24)29-20(26)13-7-8-14(21)17(11-13)25(27)28/h2-11H,1H3 |
Clave InChI |
YNVCHJJPELHBEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dibromo-6-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B390192.png)
![2,4-dimethyl-N-[3-(4-nitrophenyl)-2-propenylidene]aniline](/img/structure/B390194.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B390196.png)


![N'-[1-(4-ethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B390200.png)
![N'-[4-(heptyloxy)benzylidene]benzohydrazide](/img/structure/B390202.png)

![N-{[5-(4-bromophenyl)-2-furyl]methylene}-N-(2-phenyl-1,3-benzoxazol-5-yl)amine](/img/structure/B390204.png)

![2,4-Dibromo-6-[({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-methylphenyl}imino)methyl]phenol](/img/structure/B390210.png)

